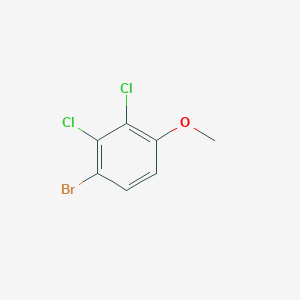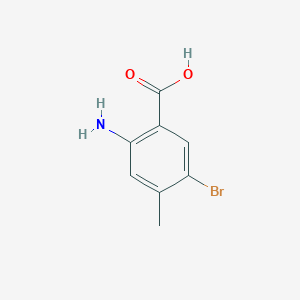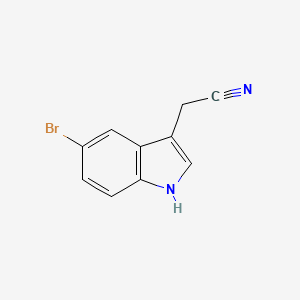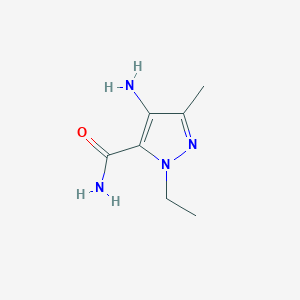
1-Bromo-2,3-dichloro-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,3-dichloro-4-methoxybenzene is a halogenated aromatic compound that is not produced in large technical quantities but is present in the environment. It is a type of halogenated methoxybenzene, or anisole, which can have various sources, including both biogenic and anthropogenic origins .
Synthesis Analysis
The synthesis of related halomethylbenzenes has been explored for use as monomers in the production of polymers. For instance, 1,4-bis(halomethyl)benzenes have been compared for their effectiveness in synthesizing poly[2-methoxy-5-(2'-ethylhexyloxy)-p-phenylenevinylene] via the modified Gilch route. The bis(bromomethyl) monomers were found to yield higher molecular weights and narrower polydispersities than their bis(chloromethyl) counterparts . Although not directly synthesizing 1-Bromo-2,3-dichloro-4-methoxybenzene, these studies provide insight into the reactivity of brominated methoxybenzenes.
Molecular Structure Analysis
The molecular structure of brominated methoxybenzenes can be complex, as demonstrated by the X-ray diffraction study of a related compound, 3-[4-bromo-α(R*)-methoxybenzyl]-6-chloro-3(S*),4(S*)-dihydroxychroman. This study revealed a monoclinic crystal structure with specific bond lengths, angles, and dihedral angles, which were confirmed by density functional theory calculations . The structure of 1-Bromo-2,3-dichloro-4-methoxybenzene would similarly be expected to have a well-defined geometry influenced by its halogen substituents.
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various nucleophilic substitution reactions. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to yield alkoxy-, propylthio-, and amino-substituted derivatives. These reactions demonstrate the reactivity of brominated aromatics towards nucleophiles, which could be relevant for 1-Bromo-2,3-dichloro-4-methoxybenzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromochloromethoxybenzenes, such as 1-Bromo-2,3-dichloro-4-methoxybenzene, are influenced by their halogen substituents. These compounds are typically solid at room temperature and have distinct melting and boiling points. Their solubility in various solvents can vary based on the degree of halogenation and the presence of the methoxy group. The presence of bromine and chlorine atoms can also affect the compound's reactivity, making it susceptible to further chemical transformations .
Applications De Recherche Scientifique
-
Electrophilic Aromatic Substitution
- Field: Organic Chemistry .
- Application: This is a common reaction in which an electrophile substitutes a hydrogen atom in an aromatic compound .
- Method: The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .
- Outcome: The result is a benzene derivative. The exact product depends on the specific electrophile and the conditions of the reaction .
-
Preparation of Metacyclophanes
- Field: Synthetic Chemistry .
- Application: Similar compounds, like 2-Bromoanisole, have been used in the preparation of a family of exo-[n.m.n.m]metacyclophanes .
- Method: The specific methods and procedures would depend on the exact metacyclophane being synthesized .
- Outcome: The result is a new metacyclophane compound .
-
Synthesis of Benzene Derivatives
- Field: Organic Chemistry .
- Application: Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . This process is used in the synthesis of benzene derivatives .
- Method: The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .
- Outcome: The result is a benzene derivative. The exact product depends on the specific electrophile and the conditions of the reaction .
-
Preparation of exo-[n.m.n.m]metacyclophanes
- Field: Synthetic Chemistry .
- Application: Similar compounds, like 2-Bromoanisole, have been used in the preparation of a family of exo-[n.m.n.m]metacyclophanes .
- Method: The specific methods and procedures would depend on the exact metacyclophane being synthesized .
- Outcome: The result is a new metacyclophane compound .
Safety And Hazards
Propriétés
IUPAC Name |
1-bromo-2,3-dichloro-4-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRCDLZQISXWHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301335001 |
Source


|
| Record name | 4-Bromo-2,3-dichloro-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301335001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3-dichloro-4-methoxybenzene | |
CAS RN |
109803-52-3 |
Source


|
| Record name | 4-Bromo-2,3-dichloro-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301335001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B1282588.png)





![[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile](/img/structure/B1282614.png)
